molecular formula C12H16D5N3O5S3.HCl B1164881 Brinzolamide-d5 HCl

Brinzolamide-d5 HCl

カタログ番号: B1164881
分子量: 424.999
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAS Number: 150937-43-2 (unlabelled)

科学的研究の応用

Pharmacological Applications

Brinzolamide is a specific inhibitor of carbonic anhydrase II (CA-II), primarily used to reduce intraocular pressure (IOP) by suppressing the formation of aqueous humor in the eye. This mechanism makes it effective in treating ocular hypertension and primary open-angle glaucoma. Brinzolamide has been shown to reduce IOP by about 18% in clinical studies and can be used alongside beta-blockers and prostaglandins. Interestingly, it may also mildly improve ocular blood flow due to its potential for causing metabolic acidosis, leading to vasodilatation and enhanced blood flow. This dual effect of reducing IOP and improving ocular blood flow is particularly useful in certain types of glaucoma patients with vascular dysregulation (Iester, 2008).

Drug Delivery Systems

Brinzolamide's clinical application is limited by its poor aqueous solubility. To address this, research has focused on microemulsion-based ocular delivery systems to enhance its solubility and bioavailability. For instance, a study optimized and characterized a Brinzolamide-loaded microemulsion for glaucoma treatment, which demonstrated favorable characteristics like small droplet size and prolonged drug release, making it a promising method for ocular delivery (Gohil et al., 2020).

Novel Formulations

Recent research has explored innovative formulations to enhance Brinzolamide's therapeutic efficacy. One study investigated the potential of Brinzolamide-loaded soft contact lenses for glaucoma therapy. The study found that the lenses showed no significant changes in physical properties upon drug loading, maintaining stability and offering a potential alternative in glaucoma therapy (De Guzman et al., 2022).

Pharmacokinetics and Stability

Understanding the pharmacokinetics of Brinzolamide is crucial for its effective application. A comprehensive study on rabbits revealed insights into the drug's pharmacokinetics following different administration routes, highlighting the significant role of the conjunctival-scleral pathways in drug absorption to the ciliary body. This study indicated a low absolute bioavailability in aqueous humor for topically applied Brinzolamide (Naageshwaran et al., 2020). Additionally, forced degradation studies under various conditions provided insights into the stability of Brinzolamide and the formation of degradation products, which is essential for ensuring the safety and efficacy of the drug (Vishnuvardhan et al., 2016).

特性

分子式

C12H16D5N3O5S3.HCl

分子量

424.999

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。